
6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H11ClN4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloropyrimidine with thiophen-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the thiophene ring or the pyrimidine core.
Aplicaciones Científicas De Investigación
6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N4-methyl-pyrimidine-4,5-diamine
- 4-Chloro-6-(methylamino)pyrimidine
- 6-chloro-N4-[(3-methoxyphenyl)methyl]-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine
Uniqueness
6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity. This differentiates it from other pyrimidine derivatives and makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H11ClN4S |
|---|---|
Peso molecular |
254.74 g/mol |
Nombre IUPAC |
6-chloro-4-N-methyl-4-N-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11ClN4S/c1-15(5-7-2-3-16-6-7)9-4-8(11)13-10(12)14-9/h2-4,6H,5H2,1H3,(H2,12,13,14) |
Clave InChI |
GSEGNJWYZGIKFN-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CSC=C1)C2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


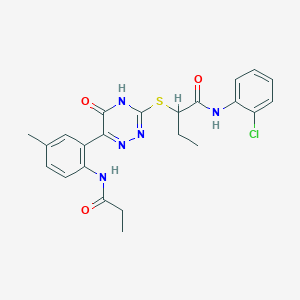

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
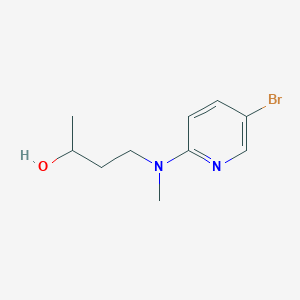
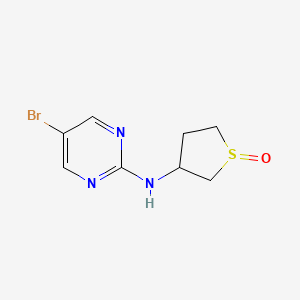
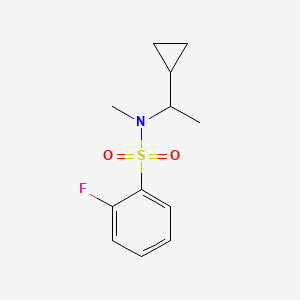
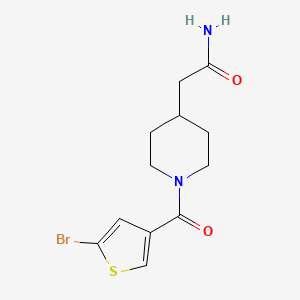


![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)



